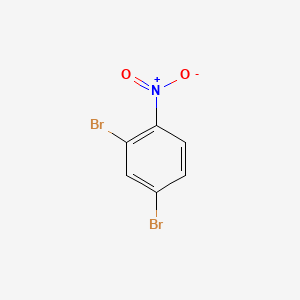

2,4-Dibromo-1-nitrobenzene

Description

Significance of Dibrominated Nitrobenzenes in Contemporary Chemical Research

Among the broader class of HNCs, dibrominated nitrobenzenes are particularly valuable in contemporary chemical research. These compounds serve as key intermediates in the synthesis of a variety of important chemical products. chemimpex.com For instance, they are utilized in the development of pharmaceuticals, agrochemicals, and materials for the electronics industry, such as conductive polymers. chemimpex.com

The presence of two bromine atoms and a nitro group on the benzene (B151609) ring allows for a high degree of synthetic flexibility. Researchers can exploit the differential reactivity of the C-Br and C-NO2 bonds to achieve regioselective transformations. The bromine atoms can be substituted by various nucleophiles or can participate in metal-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, which can then undergo a host of further chemical modifications. evitachem.com This multi-functionality makes dibrominated nitrobenzenes powerful precursors for constructing complex molecular architectures.

Contextualization of 2,4-Dibromo-1-nitrobenzene within Aromatic Chemistry

This compound is a specific isomer within the family of dibrominated nitrobenzenes, with the chemical formula C6H3Br2NO2. evitachem.com Its structure, featuring a nitro group at position 1 and bromine atoms at positions 2 and 4 of the benzene ring, dictates its reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic attack. nih.gov

This compound is a valuable reagent in organic synthesis, allowing for the introduction of bromo- and nitro-substituted phenyl groups into molecules. cymitquimica.com The bromine atoms on the ring can be selectively replaced through nucleophilic substitution reactions or can be utilized in organometallic cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. evitachem.com Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to anilines and their derivatives, which are themselves important synthetic intermediates. evitachem.comacs.org For example, research has shown that this compound can be transformed into 5-bromo-2-nitrobenzaldehyde. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 51686-78-3 |

| Molecular Formula | C6H3Br2NO2 |

| Molecular Weight | 280.90 g/mol |

| Appearance | White to yellow powder or crystals |

| Melting Point | 59.0 to 63.0 °C |

| Boiling Point | 270.4±20.0 °C at 760 mmHg |

| Density | 2.1±0.1 g/cm³ |

This data is compiled from sources chemsrc.comtcichemicals.com.

Synthetic and Reaction Chemistry

The synthesis of this compound typically involves the nitration of 1,3-dibromobenzene (B47543). The primary chemical reactions this compound undergoes include:

Substitution Reactions: The bromine atoms can be displaced by nucleophiles like amines or thiols. evitachem.com

Reduction Reactions: The nitro group is readily reduced to an amine (aniline derivative) using various reducing agents. evitachem.com

Cross-Coupling Reactions: The C-Br bonds can participate in palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, to form new C-C or C-N bonds, respectively. acs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dibromo-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRVYZGVVFZCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487472 | |

| Record name | 2,4-dibromo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51686-78-3 | |

| Record name | 2,4-dibromo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dibromo 1 Nitrobenzene and Its Regioisomers

Classical Preparative Routes to Dibromonitrobenzene Derivatives

Traditional methods for the synthesis of dibromonitrobenzenes rely on fundamental electrophilic aromatic substitution reactions, namely nitration and bromination. The order and execution of these steps are critical in determining the final substitution pattern of the product.

Strategic Nitration and Bromination Sequences

The synthesis of 2,4-dibromo-1-nitrobenzene and its regioisomers hinges on the directing effects of the nitro and bromo substituents. The nitro group is a strong deactivating group and a meta-director, while bromine is a deactivating group but an ortho-, para-director. libretexts.orglibretexts.org This dichotomy in directing effects allows for the selective synthesis of different isomers by carefully choosing the order of reactions. libretexts.org

For instance, to synthesize m-bromonitrobenzene, the nitration of benzene (B151609) should be the first step to introduce the meta-directing nitro group, followed by bromination. schoolwires.net Conversely, if bromination is performed first, the resulting bromobenzene (B47551) will direct subsequent nitration to the ortho and para positions. evitachem.com

The synthesis of this compound typically involves the nitration of 1,3-dibromobenzene (B47543) or the bromination of m-nitrobromobenzene. The direct bromination of nitrobenzene (B124822) would primarily yield m-bromonitrobenzene, and further bromination is challenging due to the deactivating nature of the nitro group. A common route involves the nitration of dibromobenzene. For example, treating dibromobenzene with a mixture of nitric acid and sulfuric acid can yield dibromonitrobenzene. sci-hub.se

Regioselective Control in Multi-Step Aromatic Functionalization

Achieving high regioselectivity in the synthesis of polysubstituted benzenes is a significant challenge. lumenlearning.com The synthesis of a specific isomer like this compound requires a multi-step approach where the directing effects of the substituents are carefully manipulated. libretexts.org

One strategy to synthesize a specific isomer is to introduce the substituents in a controlled sequence. For example, starting with a specific dibromobenzene isomer and then performing nitration can lead to a particular dibromonitrobenzene. The synthesis of 2,5-dibromonitrobenzene can be achieved by the nitration of 1,4-dibromobenzene. google.comguidechem.com In a similar vein, this compound can be synthesized, although the direct nitration of 1,3-dibromobenzene may lead to a mixture of isomers.

Another approach to achieve regioselectivity is through the use of protecting groups or by modifying the reactivity of the substituents. For instance, an amino group, which is a strong ortho-, para-director, can be acetylated to moderate its activating effect. msu.edu While not directly applicable to the synthesis of dibromonitrobenzene, this principle of modifying substituent effects is a key tool in multi-step aromatic synthesis.

Furthermore, reaction conditions such as temperature and catalyst choice can influence the regiochemical outcome. In some cases, specific catalysts can favor the formation of one isomer over another. The synthesis of 4-bromo-2-nitrobenzaldehyde (B1297750) from 2,5-dibromo-1-nitrobenzene has been achieved with high regioselectivity through a bromine/lithium exchange reaction at low temperatures, followed by reaction with dimethylformamide. researchgate.net A similar sequence can be applied to this compound to produce 5-bromo-2-nitrobenzaldehyde. researchgate.net

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for chemical synthesis. This has led to the exploration of green chemistry principles and advanced catalytic protocols for the preparation of halogenated nitroaromatics.

Green Chemistry Principles Applied to Halogenated Nitroaromatic Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. zenodo.orgijfmr.com In the context of halogenated nitroaromatic synthesis, this translates to the use of greener solvents, less toxic reagents, and more energy-efficient reaction conditions.

Traditional nitration reactions often use a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant waste. Research into greener nitration methods is ongoing, with a focus on using solid acid catalysts or milder reaction conditions. acs.org Similarly, the use of molecular bromine for bromination poses safety and environmental concerns. Alternative brominating agents and catalytic systems are being investigated to make these reactions more environmentally benign.

Catalytic Protocols for Enhanced Synthetic Efficiency

Catalysis plays a crucial role in modern organic synthesis, offering pathways to higher efficiency, selectivity, and sustainability. nih.gov For the synthesis of halogenated nitroaromatics and their derivatives, various catalytic protocols have been developed.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and potentially reused. ingentaconnect.com In the context of halogenated nitroaromatics, catalytic hydrogenation is a widely used method for the reduction of the nitro group to an amine, which is a key transformation for the synthesis of many valuable compounds. nih.govingentaconnect.com Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. nih.govpatsnap.com

The selective hydrogenation of the nitro group in the presence of halogen substituents can be challenging, as dehalogenation can be a significant side reaction. nih.gov To address this, modified catalysts have been developed. For example, the co-modification of a Pd/C catalyst with both an organic ligand and an inorganic species has been shown to enhance the selectivity of catalytic hydrogenation of halogenated nitroaromatics. ccspublishing.org.cn Sulfided platinum catalysts have also been used to prepare halogenated anilines from halogenated nitrobenzenes via catalytic hydrogenation with good inhibition of dehalogenation. patsnap.com

Flow chemistry is another advanced technique that can improve the efficiency and safety of chemical processes. The selective hydrogenation of halogenated nitroaromatics has been successfully transferred from batch to continuous flow systems, which can offer better control over reaction parameters and facilitate scale-up. acs.org

Data Tables

Table 1: Classical Synthesis of Dibromonitrobenzene Isomers

| Starting Material | Reagents | Product | Reference |

| 1,4-Dibromobenzene | HNO₃, H₂SO₄ | 2,5-Dibromonitrobenzene | google.comguidechem.com |

| Dibromobenzene | HNO₃, H₂SO₄ | Dibromonitrobenzene | sci-hub.se |

| 2,5-Dibromo-1-nitrobenzene | Phenyllithium, DMF | 4-Bromo-2-nitrobenzaldehyde | researchgate.net |

| This compound | Phenyllithium, DMF | 5-Bromo-2-nitrobenzaldehyde | researchgate.net |

Table 2: Catalytic Hydrogenation of Halogenated Nitroaromatics

| Substrate | Catalyst | Reaction Conditions | Product | Reference |

| Halogenated Nitroarenes | Pd/C | Hydrazine hydrate | Halogenated Anilines | nih.gov |

| o-Chloronitrobenzene | Sulfided Pd/C | H₂, Ethanol, 80°C, 2 MPa | o-Chloroaniline | patsnap.com |

| 3,5-Dichloronitrobenzene | Sulfided Pt/Al₂O₃ | H₂, Ethanol, 70°C, 3 MPa | 3,5-Dichloroaniline | patsnap.com |

| Halogenated Nitroaromatics | Co-modified Pd/C | H₂ | Halogenated Aromatic Amines | ccspublishing.org.cn |

Reaction Mechanisms and Reactivity Profiles of 2,4 Dibromo 1 Nitrobenzene

Electrophilic Aromatic Substitution Dynamics

Electrophilic Aromatic Substitution (EAS) on a substituted benzene (B151609) ring is significantly influenced by the nature of the substituents already present. wikipedia.org These groups can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. wikipedia.orgmasterorganicchemistry.com

In 2,4-dibromo-1-nitrobenzene, both the bromine atoms and the nitro group are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene. masterorganicchemistry.compressbooks.pub

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature, both through inductive and resonance effects. youtube.com It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. The nitro group is a meta-director. pressbooks.pubyoutube.com

Bromo Groups (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex) when the attack occurs at these positions. libretexts.orglibretexts.org

The combined effect of one meta-directing, strongly deactivating group and two ortho, para-directing, deactivating groups makes this compound highly unreactive towards electrophilic aromatic substitution. The directing effects of the substituents are as follows:

The nitro group at C1 directs incoming electrophiles to the C3 and C5 positions.

The bromo group at C2 directs to the C4 (already substituted) and C6 positions.

The bromo group at C4 directs to the C2 (already substituted) and C6 positions.

Considering these influences, the only position weakly activated for potential electrophilic attack is C6, as it is ortho to one bromo group and para to the other. However, the overwhelming deactivating effect of the three substituents combined means that forcing conditions would be required for any electrophilic substitution to occur, and yields would likely be low.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com This reaction provides a key pathway for the functionalization of this compound.

Mechanism of Halogen Displacement by Nucleophiles

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. youtube.com It is distinct from Sₙ1 and Sₙ2 reactions. libretexts.org

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromine atom). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. wikipedia.org

Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgyoutube.com The negative charge is delocalized across the ring and, importantly, onto the electron-withdrawing nitro group. youtube.com

Elimination of the Leaving Group: The aromaticity is restored in a fast step where the leaving group (bromide ion) is expelled. wikipedia.org

In this compound, both bromine atoms are positioned ortho (C2) and para (C4) to the electron-withdrawing nitro group. This placement is crucial for activating the ring towards nucleophilic attack. The attack can occur at either C2 or C4, as both positions are activated. The regioselectivity of the reaction (i.e., which bromine is replaced) can depend on the nature of the nucleophile and the reaction conditions. Generally, the C4 position is sterically more accessible, while the C2 position is electronically more activated due to the proximity of the nitro group.

Reactivity and Influence of the Nitro Group in SₙAr Pathways

The nitro group plays a pivotal role in enabling SₙAr reactions on the this compound ring. youtube.com Aromatic halides without such activating groups are generally unreactive towards nucleophiles. libretexts.org

The strong electron-withdrawing capacity of the nitro group is key to the reaction's feasibility. youtube.com It activates the aromatic ring towards nucleophilic attack in two ways:

Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring through the sigma bonds, making the ring carbons more electrophilic.

Resonance Effect: The nitro group delocalizes the negative charge of the Meisenheimer complex through resonance. youtube.com When the nucleophile attacks at the ortho or para positions relative to the nitro group, a resonance structure can be drawn where the negative charge is placed directly on one of the oxygen atoms of the nitro group. This provides significant stabilization to the intermediate, lowering the activation energy for its formation and thereby accelerating the reaction. masterorganicchemistry.com

This stabilization is not possible if the leaving group is meta to the nitro group, which is why ortho and para positioning is essential for high reactivity in SₙAr reactions. masterorganicchemistry.com

Reductive Transformations of the Nitro Group to Amine Functionalities

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, converting this compound into 2,4-dibromoaniline (B146533). This reaction can be achieved using various reducing agents, with the choice often depending on the presence of other functional groups. organic-chemistry.org The bromo substituents are generally stable under these reductive conditions.

Common methods for the reduction of aromatic nitro compounds include:

Metals in Acidic Media: A classic and widely used method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). askfilo.comvedantu.comgauthmath.cominfinitylearn.com Iron is often preferred in industrial settings because it is cheaper and the resulting iron(II) chloride can be hydrolyzed to regenerate some of the acid, making the process more economical. shaalaa.comstackexchange.com

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. stackexchange.com This is often a very clean and efficient method.

Other Reagents: Other systems like sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst, or transfer hydrogenation reagents like hydrazine, can also be employed for this transformation. nih.gov

The general transformation is as follows: C₆H₃Br₂NO₂ + 6[H] → C₆H₃Br₂NH₂ + 2H₂O

| Reducing System | Description | Typical Conditions |

|---|---|---|

| Fe / HCl | A common, cost-effective method for reducing aromatic nitro groups. askfilo.comreddit.com The reaction is often initiated with a small amount of acid. shaalaa.com | Iron powder, concentrated HCl, often with heating. |

| Sn / HCl | A traditional and effective method for laboratory-scale reductions. vedantu.comgauthmath.com | Granulated tin, concentrated HCl, reflux. |

| Catalytic Hydrogenation (H₂/Pd-C) | A clean and high-yielding method that is often preferred for its simple work-up. stackexchange.com | H₂ gas (balloon or pressure), Pd/C catalyst, solvent (e.g., ethanol, ethyl acetate). |

| NaBH₄ / Catalyst | Sodium borohydride can reduce nitro groups in the presence of a suitable transition metal catalyst, offering good chemoselectivity. nih.govthieme-connect.com | NaBH₄, catalyst (e.g., FeCl₂, Ag/TiO₂), solvent (e.g., alcohol). nih.govthieme-connect.com |

Oxidative Reactivity of the Compound and its Derivatives

The this compound molecule itself is highly resistant to oxidation. The benzene ring is deactivated by three electron-withdrawing groups, making it electron-poor and not susceptible to typical oxidative cleavage conditions that might affect more electron-rich aromatic systems.

However, the derivative formed by the reduction of the nitro group, 2,4-dibromoaniline , exhibits different oxidative reactivity. Anilines, in general, are sensitive to oxidation. The amino group is a strong activating group, making the ring electron-rich and susceptible to oxidation.

The oxidation of anilines can be complex, often leading to a mixture of products, including colored polymeric materials. The specific products depend on the oxidant and reaction conditions. For substituted anilines like 2,4-dibromoaniline, electrochemical oxidation studies on similar compounds (like 4-bromoaniline (B143363) and 2,4-dibromoaniline) have shown that they can undergo oxidative coupling reactions. researchgate.net For instance, the oxidation of 2,4-dibromoaniline can lead to the formation of brominated 4-amino-diphenylamine derivatives through a process involving dimerization and halogen elimination/substitution. researchgate.net

Investigations into Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound—the two bromine atoms susceptible to SₙAr and the reducible nitro group—allows for investigations into chemo- and regioselective reactions.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A key example is the selective reduction of the nitro group without affecting the carbon-bromine bonds. Many standard reducing agents, such as Fe/HCl or catalytic hydrogenation under controlled conditions, achieve this with high efficiency, as the C-Br bond on an aromatic ring is significantly more stable than the nitro group under these conditions. tandfonline.comresearchgate.net

Regioselectivity concerns which of the two bromine atoms is preferentially substituted in SₙAr reactions.

The bromine at the C4 position is para to the nitro group.

The bromine at the C2 position is ortho to the nitro group.

Both positions are activated for nucleophilic attack. The outcome of the substitution can be influenced by several factors:

Steric Hindrance: The C2 position is more sterically hindered due to its proximity to the nitro group. Bulky nucleophiles may therefore preferentially attack the more accessible C4 position.

Electronic Effects: The C2 position may experience a stronger inductive electron-withdrawing effect from the adjacent nitro group, potentially making it more electrophilic.

Studies on similar dihalonitrobenzenes often show that regioselectivity can be controlled by the choice of nucleophile, solvent, and temperature. For example, in reactions of 2,4-dihalogenated nitrobenzenes, substitution often occurs preferentially at the C4 position.

Synthetic Applications and Derivatization Strategies of 2,4 Dibromo 1 Nitrobenzene

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of two bromine atoms and a nitro group on the benzene (B151609) ring makes 2,4-dibromo-1-nitrobenzene a valuable starting material for the synthesis of polysubstituted aromatic compounds. The differential reactivity of the bromine atoms, influenced by the electronic effects of the nitro group, allows for selective and sequential reactions, providing a pathway to intricate molecular architectures that would be challenging to assemble through other means.

Precursor in Pharmaceutical Intermediate Synthesis

While direct, large-scale applications in the synthesis of marketed pharmaceuticals are not extensively documented in publicly available literature, the structural motif derived from this compound is of significant interest in medicinal chemistry. The ability to introduce different functionalities at the 2- and 4-positions allows for the creation of diverse molecular scaffolds for biological screening. For instance, the core structure can be elaborated into derivatives that are analogs of known bioactive molecules, such as substituted anilines and biphenyls, which are common in drug candidates. The nitro group can be readily reduced to an amine, a key functional group in many pharmaceuticals, which can then be further modified.

Application in Agrochemical Development

Similar to its role in pharmaceutical synthesis, this compound serves as a foundational scaffold for the development of new agrochemicals. Halogenated nitroaromatic compounds are known precursors to a variety of pesticides. mdpi.com The derivatization of this compound allows for the systematic modification of the molecular structure to optimize biological activity against pests and weeds while managing crop safety. The introduction of different substituents via cross-coupling reactions can lead to the discovery of new active ingredients with improved efficacy and environmental profiles.

Utility in the Synthesis of Dyes and Organic Pigments

The synthesis of dyes and pigments often relies on the assembly of extended conjugated systems. While direct application of this compound in the synthesis of common dyes is not widespread, its isomer, 1,4-dibromo-2-nitrobenzene (B110544), has been utilized in the synthesis of 6,6'-dibromoindigo, a component of the historic dye Tyrian purple. This suggests the potential of dihalonitrobenzenes as precursors in dye synthesis. The cross-coupling capabilities of this compound allow for the introduction of chromophoric and auxochromic groups, which are essential for imparting color and other desirable properties to the final dye molecule.

Advanced Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations. The presence of two carbon-bromine bonds allows for mono- or di-functionalization, offering a high degree of control over the final product.

Palladium-Catalyzed Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. nih.gov The reactivity of the bromine atoms in this compound can be differentiated in Suzuki-Miyaura reactions. The bromine at the 2-position is generally more activated towards oxidative addition to the palladium catalyst due to the electronic influence of the adjacent nitro group. This allows for selective mono-arylation at this position under carefully controlled conditions. Subsequent coupling at the 4-position can then be achieved, often under more forcing conditions, to generate unsymmetrical bi- or terphenyl derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Dibrominated Substrates (Illustrative examples based on known reactivity patterns of similar compounds)

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 2-Phenyl-4-bromopyridine | Selective |

| 2 | 1,4-Dibromo-2-nitrobenzene | Arylboronic acid | Phosphine-free Pd catalyst | K₃PO₄ | Dioxane/H₂O | RT | Mono-arylated product | Selective |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound is a versatile substrate for a range of other transition metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene. nih.gov this compound can undergo Heck reactions, typically with the more reactive C2-Br bond, to introduce vinyl groups, which are valuable handles for further synthetic transformations.

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.org This reaction can be used to introduce alkynyl moieties onto the this compound scaffold, leading to the synthesis of arylalkynes, which are important intermediates in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. acs.org The Buchwald-Hartwig amination of this compound provides a direct route to substituted nitroanilines, which are precursors to a wide range of functional molecules, including pharmaceuticals and dyes. The selective amination at either the C2 or C4 position can potentially be controlled by the choice of catalyst, ligand, and reaction conditions.

Table 2: Overview of Other Cross-Coupling Reactions (Illustrative examples of reaction types applicable to this compound)

| Reaction Type | Coupling Partner | Catalyst System | General Product |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Substituted alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP | Arylamine |

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its capacity to undergo selective and sequential derivatization through a variety of advanced cross-coupling reactions provides chemists with a reliable and versatile tool for the construction of complex, highly substituted aromatic molecules. While its direct application in commercial products may not be extensively documented, its role as a versatile intermediate in the exploration of new chemical entities in pharmaceuticals, agrochemicals, and materials science is undeniable. The continued development of novel catalytic systems will undoubtedly further expand the synthetic horizons of this valuable compound.

Construction of Polycyclic and Heterocyclic Aromatic Systems

The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the two bromine atoms in this compound. The bromine atom at the C-2 position (ortho to the nitro group) is activated towards nucleophilic substitution and oxidative addition in cross-coupling reactions compared to the bromine atom at the C-4 position (para to the nitro group). This differential reactivity is the cornerstone of its application in the regioselective synthesis of complex aromatic compounds.

Synthesis of Biphenyl Derivatives and Related Oligoaryls

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of carbon-carbon bonds between aryl halides and organoboron or organotin reagents, respectively. The distinct electronic environments of the C-2 and C-4 bromine atoms in this compound allow for selective, sequential functionalization.

Studies on the regioselective Suzuki-Miyaura cross-coupling of the isomeric 1,4-dibromo-2-nitrobenzene have demonstrated that the bromine atom positioned ortho to the nitro group undergoes preferential coupling. This selectivity is attributed to the electron-withdrawing nature of the nitro group, which makes the ortho position more electrophilic and thus more susceptible to oxidative addition to the palladium(0) catalyst. This principle suggests a similar reactivity pattern for this compound, enabling a stepwise approach to the synthesis of unsymmetrical biaryls and oligoaryls.

This regioselectivity allows for the development of one-pot, multi-step synthetic protocols. For instance, a sequential Suzuki-Miyaura coupling can be envisioned where this compound is first coupled with one equivalent of an arylboronic acid under conditions that favor reaction at the C-2 position. The resulting 2-aryl-4-bromo-1-nitrobenzene intermediate can then be subjected to a second coupling reaction with a different arylboronic acid to yield an unsymmetrical, substituted nitrobiphenyl. This strategy provides a convergent and efficient route to complex oligoaryl structures from a simple starting material.

Table 1: Regioselective Suzuki-Miyaura Coupling for Unsymmetrical Biaryl Synthesis (Postulated)

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions (Example) | Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | Arylboronic Acid A | Pd(OAc)₂, K₂CO₃, Toluene/H₂O, 80°C | 2-Aryl-4-bromo-1-nitrobenzene |

Formation of Carbazoles, Dibenzosiloles, and Dibenzoselenophenes

The synthesis of carbazoles, a class of nitrogen-containing heterocycles with important applications in materials science and medicinal chemistry, can be achieved through strategies involving this compound. A common approach is the Cadogan reductive cyclization. This reaction typically involves the deoxygenative coupling of a nitro group with an adjacent aryl ring, often mediated by a phosphite (B83602) reagent like triethyl phosphite.

To utilize this compound for carbazole (B46965) synthesis, it must first be coupled with an appropriate aryl partner at the C-2 position to form a 2-aryl-4-bromo-1-nitrobiphenyl intermediate. The subsequent intramolecular reductive cyclization would then lead to the formation of a brominated carbazole. The bromine atom at the original C-4 position remains as a functional handle for further derivatization of the carbazole core.

While specific examples for the synthesis of dibenzosiloles (silicon-bridged biaryls) and dibenzoselenophenes (selenium-bridged biaryls) starting directly from this compound are not prevalent in the literature, the underlying synthetic logic would follow a similar path. The strategy would involve the sequential introduction of appropriate coupling partners. For instance, a 2-bromophenylsilane or -selane could be coupled at the C-2 position of this compound, followed by an intramolecular cyclization to form the respective heterocyclic system. The nitro group would likely need to be reduced or removed to facilitate the final ring-closing step.

Preparation of Functionalized Benzaldoximes and Nitrobenzaldehydes

The direct conversion of an aryl bromide to an aldehyde (formylation) is a challenging transformation. Consequently, this compound is not a typical starting material for the direct synthesis of functionalized nitrobenzaldehydes or their corresponding oximes. The preparation of substituted benzaldehydes usually proceeds from the oxidation of a methyl group or the reduction of a carboxylic acid derivative.

For example, the synthesis of 2-bromo-4-nitrobenzaldehyde (B1281138) is typically achieved through the oxidation of 2-bromo-4-nitrotoluene. Therefore, while this compound is a versatile precursor for building larger aromatic systems through cross-coupling reactions, its application in the direct synthesis of benzaldehyde (B42025) derivatives is limited. An indirect route would necessitate the conversion of one of the bromine atoms into a functional group that can be subsequently transformed into an aldehyde, such as through a Grignard reaction followed by formylation, which would be a multi-step and potentially low-yielding process.

Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 1 Nitrobenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can determine various electronic properties of 2,4-Dibromo-1-nitrobenzene, which are crucial for understanding its stability and reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The electronic properties of substituted nitrobenzenes are significantly influenced by the nature and position of the substituents. The two bromine atoms and the nitro group in this compound are electron-withdrawing, which is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene (B151609). The nitro group, in particular, is a strong deactivating group, which has a pronounced effect on the electron density distribution of the aromatic ring.

While specific DFT data for this compound is not abundant in publicly accessible literature, we can infer its likely electronic properties by examining related compounds. For instance, DFT calculations on nitrobenzene (B124822) and its other halogenated derivatives provide a reasonable framework for estimation. The presence of two bromine atoms is expected to modulate the electronic properties compared to nitrobenzene itself.

Below is a table of representative electronic properties for this compound, estimated based on typical values for similar di-substituted nitrobenzenes calculated using DFT methods, such as B3LYP with a 6-31G* basis set.

| Property | Estimated Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the outermost electrons and the molecule's ability to donate electrons. |

| LUMO Energy | ~ -2.0 eV | Represents the energy of the lowest energy unoccupied orbital and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule, arising from the asymmetrical arrangement of polar bonds. |

Note: These values are estimations based on computational data for analogous compounds and may vary depending on the specific computational method and basis set used.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations can provide a set of reactivity descriptors that help in predicting the chemical behavior of a molecule. These descriptors are derived from the electronic structure and offer a quantitative measure of a molecule's reactivity. For this compound, these descriptors can elucidate its susceptibility to electrophilic or nucleophilic attack.

Important global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

The electron-withdrawing nature of the nitro and bromo substituents in this compound is expected to result in a relatively high electrophilicity index, suggesting it can act as a good electrophile.

The following table presents estimated values for these reactivity descriptors for this compound, based on the estimated HOMO and LUMO energies.

| Reactivity Descriptor | Formula | Estimated Value | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.75 eV | Indicates a moderate tendency to lose electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.75 eV | Suggests a relatively stable electron configuration. |

| Electrophilicity Index (ω) | μ2 / 2η | ~ 4.10 eV | A higher value indicates a greater capacity to act as an electrophile. |

Note: These values are derived from the estimated HOMO and LUMO energies and serve as indicators of the molecule's expected reactivity.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound can be investigated through computational methods. A key conformational feature in nitrobenzene derivatives is the dihedral angle between the plane of the nitro group and the plane of the benzene ring. For nitrobenzene itself, the most stable conformation is planar, allowing for maximum π-conjugation between the nitro group and the aromatic ring.

In this compound, the presence of a bromine atom in the ortho position relative to the nitro group can introduce steric hindrance. This steric repulsion between the bulky bromine atom and the oxygen atoms of the nitro group may cause the nitro group to twist out of the plane of the benzene ring. Computational conformational analysis would involve rotating the C-N bond and calculating the energy at each step to identify the most stable conformation.

The most stable conformer would represent a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric hindrance (favoring a twisted conformation). It is likely that the global energy minimum for this compound corresponds to a slightly twisted conformation of the nitro group.

| Conformational Parameter | Description | Expected Finding |

| C-C-N-O Dihedral Angle | The angle defining the twist of the nitro group relative to the benzene ring. | A non-zero value, indicating a slightly twisted conformation to alleviate steric strain between the ortho-bromine and the nitro group. |

| Energy Barrier to Rotation | The energy required to rotate the nitro group through a planar transition state. | A moderate energy barrier, reflecting the interplay between steric and electronic effects. |

Theoretical Prediction of Chemical Reaction Pathways and Mechanisms

Theoretical calculations can be employed to predict the most likely reaction pathways and elucidate the mechanisms of chemical reactions involving this compound. Given its electronic structure, two primary types of reactions can be anticipated: nucleophilic aromatic substitution and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group, along with two bromine atoms, makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic attack. The bromine atoms are good leaving groups. Theoretical studies can model the reaction pathway of an incoming nucleophile with the molecule. This would involve locating the transition state for the formation of the Meisenheimer complex, a key intermediate in SNAr reactions. Calculations can predict which of the two bromine atoms is more likely to be substituted by determining the activation energies for the two possible pathways. The bromine at the 4-position is para to the nitro group, and the bromine at the 2-position is ortho. Both positions are activated towards nucleophilic attack.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, a common transformation for nitroaromatic compounds. Theoretical calculations can investigate the mechanism of this reduction, for example, by modeling the stepwise addition of hydrogen atoms or the interaction with reducing agents. This can help in understanding the energetics of the reaction and identifying key intermediates.

A hypothetical reaction pathway for the SNAr reaction with a generic nucleophile (Nu-) is presented below:

| Reaction Step | Description | Theoretical Investigation |

| 1. Nucleophilic Attack | The nucleophile attacks the carbon atom bearing a bromine atom, leading to the formation of a Meisenheimer complex. | Calculation of the activation energy and the structure of the transition state. |

| 2. Formation of Meisenheimer Complex | A resonance-stabilized anionic intermediate is formed. | Determination of the stability of the ortho and para Meisenheimer complexes. |

| 3. Departure of the Leaving Group | The bromide ion is eliminated, and the aromaticity of the ring is restored. | Calculation of the energy change associated with the departure of the bromide ion. |

Future Research Directions and Advanced Methodological Developments

Development of Novel Catalytic Systems for Specific Transformations

The functional versatility of 2,4-Dibromo-1-nitrobenzene, with its two bromine atoms and a nitro group, presents significant opportunities for the application of modern catalytic chemistry. Future research will likely focus on developing highly selective and efficient catalytic systems to manipulate these functional groups independently.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. nobelprize.orglibretexts.org A key research direction is the design of catalyst-ligand systems that can differentiate between the two bromine atoms. The bromine at the 4-position (para to the nitro group) is generally more reactive in nucleophilic aromatic substitution, but in palladium-catalyzed reactions, the electronic and steric environment of both the C2 and C4 positions can be targeted for selective oxidative addition. Developing catalysts that can selectively activate one C-Br bond over the other would enable the stepwise, controlled synthesis of complex, non-symmetrical molecules from a single starting material.

Another critical area is the selective reduction of the nitro group. While catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is effective, these conditions can also lead to hydrodebromination (loss of bromine atoms). commonorganicchemistry.com Future research will target the development of chemoselective catalysts that can reduce the nitro group to an amine with high fidelity, leaving the C-Br bonds intact. Systems based on iron in acidic media or tin(II) chloride are known, but heterogeneous catalysts that are easily recoverable and reusable while maintaining high selectivity are highly desirable. commonorganicchemistry.comwikipedia.org Furthermore, novel catalytic methods for transforming dihalogenated nitro compounds are emerging, such as Lewis acid-catalyzed additions that can form new C-C bonds with high atom economy. rsc.orgnih.gov

Integration of Flow Chemistry and Continuous Processing Techniques

The synthesis and subsequent reactions of this compound can be significantly improved through the integration of flow chemistry and continuous processing. These techniques offer substantial advantages in terms of safety, process control, and scalability over traditional batch methods.

The nitration of 1,3-dibromobenzene (B47543) to produce this compound is a highly exothermic reaction that typically uses a hazardous mixture of nitric and sulfuric acids. In a continuous flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for superior temperature control, minimizing the risk of thermal runaways and the formation of undesired byproducts. This enhanced control leads to higher yields and better product quality. mdpi.com

Furthermore, many transformations involving this compound, such as catalytic hydrogenations or reactions using organometallic reagents, can be performed more safely and efficiently in a flow system. High-pressure hydrogenations can be conducted with greater safety, and the precise control over residence time, temperature, and stoichiometry allows for optimization of reaction conditions to maximize selectivity and yield. Integrating multiple reaction and purification steps into a single, continuous line (telescoping) can dramatically reduce waste, energy consumption, and manual handling.

Strategies for Enhancing Atom Economy and Process Sustainability

Improving the environmental footprint of chemical synthesis is a central goal of green chemistry, with atom economy being a key metric. kchem.org Future research will seek to redesign the synthetic pathways involving this compound to maximize the incorporation of reactant atoms into the final product.

The classical synthesis of this compound via electrophilic nitration has an inherently low atom economy, as it generates water as a stoichiometric byproduct and requires a large amount of sulfuric acid that must be neutralized or recycled. A forward-looking strategy would involve the development of catalytic nitration systems that use more benign and efficient nitrating agents, or direct C-H activation/nitration protocols that avoid the pre-functionalization of the aromatic ring.

For subsequent transformations, the shift from stoichiometric reagents to catalytic systems is paramount for improving atom economy. For example, using palladium-catalyzed cross-coupling reactions instead of classical methods that might involve stoichiometric organometallic reagents (like Grignard reagents) can significantly reduce the generation of inorganic salt waste. nobelprize.org Designing synthetic routes that favor addition reactions, which are inherently 100% atom-economical, over substitution or elimination reactions is another key strategy for enhancing sustainability. nih.gov

Exploration of Emerging Applications in Advanced Materials Science and Medicinal Chemistry

The unique substitution pattern of this compound makes it an attractive building block for novel, high-value applications in materials science and medicinal chemistry.

Advanced Materials Science: The presence of two bromine atoms makes this compound an ideal monomer for the synthesis of conjugated polymers via step-growth polymerization, particularly through palladium-catalyzed reactions like Suzuki or Heck couplings. semanticscholar.orgresearchgate.net By reacting it with a suitable di-boronic acid or di-alkene, novel polymers can be synthesized. The electron-withdrawing nitro group would significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, making it a potential n-type semiconductor for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The nitro group can also be chemically modified post-polymerization to further tune the material's electronic and physical properties.

Medicinal Chemistry: Aromatic nitro compounds are a well-established class of pharmacophores found in numerous antibacterial, antifungal, and antiparasitic drugs. mdpi.comnih.gov The biological activity of these compounds is often mediated by the in-vivo reduction of the nitro group to generate reactive radical species that are toxic to microorganisms. nih.gov this compound can serve as a scaffold for the development of new bioactive agents. The two bromine atoms provide versatile handles for introducing chemical diversity through cross-coupling reactions, allowing for the creation of large libraries of compounds for biological screening. up.pt The differential reactivity of the bromine atoms can be exploited to build molecular complexity, potentially leading to the discovery of new therapeutic agents for various diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-Dibromo-1-nitrobenzene with high yield and purity?

- Methodology :

- Stepwise halogenation and nitration : Bromination of nitrobenzene derivatives using Br₂/FeBr₃ or HBr/H₂O₂ under controlled temperatures (40–60°C) to minimize side reactions. Subsequent nitration can employ mixed acids (HNO₃/H₂SO₄) at 0–5°C to direct nitro group positioning .

- Purification : Recrystallization in ethanol or dichloromethane, monitored by TLC (Rf comparison with standards) and validated via melting point analysis (literature mp: ~63–65°C) .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H NMR (δ 8.2–8.5 ppm for aromatic protons) and C NMR (distinct peaks for Br- and NO₂-substituted carbons) .

- Mass Spectrometry : EI-MS to confirm molecular ion peaks at m/z 280 (C₆H₃Br₂NO₂⁺) and fragmentation patterns .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve positional ambiguities in bromine and nitro groups .

Q. What spectroscopic signatures distinguish this compound from its chloro analogs?

- Key Differences :

- IR Spectroscopy : Strong NO₂ asymmetric stretching at ~1530 cm⁻¹ and Br-C vibrations at ~550 cm⁻¹. Chloro analogs show C-Cl stretches at ~650 cm⁻¹ .

- UV-Vis : Bromine’s electron-withdrawing effect shifts λmax to longer wavelengths (~320 nm) compared to chloro derivatives (~290 nm) .

Advanced Research Questions

Q. How does bromine substitution influence the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Mechanistic Insights :

- Bromine’s strong deactivating effect directs incoming electrophiles to the meta position relative to nitro groups. Kinetic studies using HNO₃/H₂SO₄ reveal slower reaction rates compared to chloro analogs due to increased steric hindrance .

- Computational modeling (DFT) predicts activation energies for EAS, validated experimentally via Hammett plots .

Q. What computational approaches predict the environmental fate and bioaccumulation potential of this compound?

- Models and Data :

- QSAR Models : Use logP (octanol-water partition coefficient) values (~3.2) to estimate bioaccumulation factors (BCF > 1000 in fish) .

- Hydrolysis Pathways : Ab initio calculations predict slow hydrolysis (t₁/₂ > 1 year at pH 7), with Br⁻ release under alkaline conditions .

Q. How can contradictions between in vitro and in vivo toxicity data for this compound be resolved?

- Experimental Design Considerations :

- Metabolic Activation : In vitro assays often lack cytochrome P450 enzymes, leading to underestimation of toxicity. Co-incubation with S9 liver fractions mimics metabolic activation .

- Species-Specific Responses : Rats show higher hepatic sensitivity (LD₅₀ = 250 mg/kg) compared to zebrafish (LC₅₀ = 1.2 mg/L), attributed to differences in glutathione-S-transferase activity .

Methodological Best Practices

- Crystallography : Use SHELXL for refining structures, ensuring R-factors < 5% .

- Toxicity Testing : Combine Ames test (OECD 471) with in vivo micronucleus assays (OECD 474) to assess mutagenicity .

- Environmental Analysis : Employ LC-MS/MS with EPA Method 8270D for trace detection in water (LOD = 0.1 µg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.